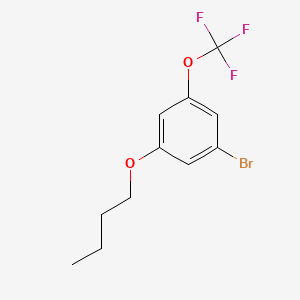

1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

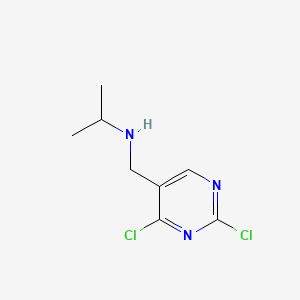

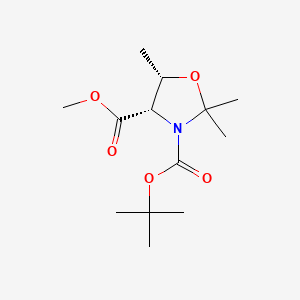

“1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C11H12BrF3O2 . It is related to “1-Bromo-3-(trifluoromethoxy)benzene”, which has the molecular formula BrC6H4OCF3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be derived from its molecular formula, C11H12BrF3O2 . It is related to “1-Bromo-3-(trifluoromethoxy)benzene”, which has a linear formula of BrC6H4OCF3 .Scientific Research Applications

Aryne Route to Naphthalenes

One study detailed the synthesis of 1,2-didehydro-(trifluoromethoxy)benzenes through the aryne route, which can generate 1- and 2-(trifluoromethoxy)naphthalenes. This process involves treating bromo-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) and using furan in situ for [4+2] cycloadduct formation. The cycloadducts can be further processed into trifluoromethoxy-naphthols or subjected to bromination and dehydrobromination to yield bromo-epoxy-dihydro-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).

Synthesis of Organofluorine Compounds

Another research demonstrated the versatility of (trifluoromethoxy)phenyllithiums generated from bromo precursors through halogen-metal interconversion with butyllithium or tert-butyllithium. This method allows for the synthesis of a variety of new organofluorine compounds by trapping (trifluoromethoxy)phenyllithiums with different electrophiles, showcasing the wide applicability of these intermediates in organic synthesis (Castagnetti & Schlosser, 2001).

Trifluoromethoxylation of Aliphatic Substrates

A novel method for the direct trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation was reported. This approach generates trifluoromethoxide anion, enabling the substitution of activated bromides and alkyl iodides to form aliphatic trifluoromethyl ethers, marking a significant advancement in the field of organofluorine chemistry (Marrec et al., 2010).

Metalation and Steric Pressure Studies

Research on the relay propagation of crowding demonstrated how the trifluoromethyl group acts both as an emitter and transmitter of steric pressure. The study provides insights into the metalation behavior of various bromo(trifluoromethyl)benzenes and the influence of steric hindrance on these reactions, contributing to the understanding of reaction mechanisms involving congested organofluorine compounds (Schlosser et al., 2006).

properties

IUPAC Name |

1-bromo-3-butoxy-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O2/c1-2-3-4-16-9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJRXIZVGFAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682114 |

Source

|

| Record name | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221658-65-6 |

Source

|

| Record name | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)